6-Bromoisoquinoline-4-carbonitrile
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Overview
Description
6-Bromoisoquinoline-4-carbonitrile is a heterocyclic organic compound with the molecular formula C10H5BrN2. It is a derivative of isoquinoline, featuring a bromine atom at the 6th position and a cyano group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Buchwald-Hartwig amination, which involves the coupling of 6-bromoisoquinoline with a suitable amine under palladium catalysis . The reaction conditions often include the use of Pd(dba)2 with BINAP and Cs2CO3 in THF, yielding the desired product in high purity .
Industrial Production Methods: Industrial production of 6-Bromoisoquinoline-4-carbonitrile may involve large-scale Buchwald-Hartwig amination reactions, optimized for scalability and cost-effectiveness. The process ensures minimal residual palladium in the final product, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 6-Bromoisoquinoline-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines, under suitable conditions.
Coupling Reactions: It participates in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions, forming C-C and C-N bonds, respectively.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes boron reagents and palladium catalysts under mild conditions.
Buchwald-Hartwig Amination: Employs palladium catalysts with phosphine ligands and bases like Cs2CO3.
Major Products:
Aminated Derivatives: Formed through Buchwald-Hartwig amination.
Aryl Derivatives: Produced via Suzuki-Miyaura coupling.
Scientific Research Applications
6-Bromoisoquinoline-4-carbonitrile is utilized in various scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical intermediates and potential drug candidates.
Material Science: Used in the development of novel materials with specific electronic properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 6-Bromoisoquinoline-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyano groups play crucial roles in its binding affinity and reactivity. The compound’s effects are mediated through pathways involving nucleophilic substitution and coupling reactions, leading to the formation of bioactive derivatives .
Comparison with Similar Compounds
6-Bromoisoquinoline-1-carbonitrile: Another brominated isoquinoline derivative with a cyano group at the 1st position.
4-Bromoisoquinoline: Lacks the cyano group, making it less versatile in certain reactions.
Uniqueness: 6-Bromoisoquinoline-4-carbonitrile is unique due to its specific substitution pattern, which allows for diverse chemical modifications and applications in various fields. Its combination of bromine and cyano groups provides a balance of reactivity and stability, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C10H5BrN2 |
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Molecular Weight |
233.06 g/mol |
IUPAC Name |
6-bromoisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C10H5BrN2/c11-9-2-1-7-5-13-6-8(4-12)10(7)3-9/h1-3,5-6H |
InChI Key |
SHYNKGAIELUREC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1Br)C#N |
Origin of Product |
United States |
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